molecular formula C11H19NO4 B3178963 (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid CAS No. 87325-47-1

(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid

Cat. No. B3178963
CAS RN: 87325-47-1
M. Wt: 229.27 g/mol
InChI Key: YHWOMLAFEJVSSA-QMMMGPOBSA-N
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Description

“(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid” is a compound that includes a Boc-protected amino group . Boc, or tert-butyl carbamate, is a protecting group used in peptide synthesis to prevent unwanted reactions . It’s particularly useful because it can be removed under mild conditions, making it ideal for use in complex syntheses .


Synthesis Analysis

The synthesis of Boc-protected amino acids can be achieved through a chemo-selective Buchwald Hartwig cross-coupling reaction . This process involves the use of a PEPPSI-IPr Pd-catalyst and allows for the creation of a diverse range of amino ester molecules .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a Boc-protected amino group . This group is stable under acidic conditions but can be cleaved under mild basic conditions .


Chemical Reactions Analysis

The Boc group in “this compound” can be removed through a deprotection process . This typically involves the use of strong acids, such as trifluoroacetic acid (TFA), in dichloromethane . The resulting tert-butyl cation can then be quenched by a suitable trapping agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely influenced by the presence of the Boc group . This group imparts stability under acidic conditions and can enhance the solubility characteristics of the compound .

Scientific Research Applications

Epoxy Amino Acids and Hydroxyproline Derivatives

(Krishnamurthy et al., 2014) explored derivatives of 2-amino-4-pentenoic acid (allylglycine), utilizing them to efficiently resolve using enzymes and further transform into epoxy amino acids through epoxidation. The removal of Boc protection facilitated intramolecular reactions, leading to 4-hydroxyproline derivatives, highlighting a method to synthesize complex amino acids with potential in peptide synthesis and drug development.

Amino Acid Protection and Resolution

(Lodder et al., 2000) discussed N-Substituted 2-amino-4-pentenoic acid derivatives for the protection and chromatographic separation of racemic amino acids, indicating their importance in simplifying the purification and synthesis of optically pure amino acids, crucial for pharmaceutical applications.

Synthesis of Unnatural Amino Acids for Peptidomimetics

(Pascal et al., 2000) focused on the synthesis of a novel unnatural amino acid, demonstrating its utility as a building block for peptidomimetics and combinatorial chemistry, showcasing the compound's role in expanding the toolkit for drug discovery.

Stereoselective Synthesis of γ-Fluorinated α-Amino Acids

(Laue et al., 2000) described the diastereoselective synthesis of fluorinated amino acids, including (S)-2-amino-4-fluoro-4-pentenoic acid, highlighting its potential in the development of novel pharmaceuticals with enhanced properties.

Pentanol Isomer Synthesis in Engineered Microorganisms

(Cann & Liao, 2009) discussed the metabolic engineering of microorganisms for the production of pentanol isomers from amino acid substrates, indicating the broader implications of amino acid derivatives in biofuel production.

Mechanism of Action

Target of Action

It is known that boc-protected amino acids are widely used in the synthesis of peptides . These peptides can interact with a variety of biological targets, including enzymes, receptors, and ion channels, depending on their sequence and structure.

Mode of Action

The mode of action of (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid is primarily through its role as a building block in peptide synthesis . The Boc group serves as a protective group for the amino function during peptide synthesis, preventing unwanted side reactions . Once the peptide chain is assembled, the Boc group can be removed under acidic conditions .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the specific peptide that it is incorporated into. Peptides can participate in a wide range of biological processes, from acting as neurotransmitters to serving as hormones, and can influence pathways related to inflammation, immune response, cell growth, and many others .

Result of Action

The result of the action of this compound would be the synthesis of a specific peptide with biological activity. The exact molecular and cellular effects would depend on the nature of the peptide and its biological targets .

Action Environment

The action, efficacy, and stability of this compound and the peptides it forms can be influenced by various environmental factors. These can include pH, temperature, the presence of other biomolecules, and the specific cellular or tissue environment .

Safety and Hazards

The safety and hazards associated with “(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid” largely depend on the specific conditions under which it is handled and used . For instance, the deprotection process can generate potentially genotoxic impurities, especially if non-volatile . Therefore, it’s important to follow appropriate safety procedures and local laws when handling this compound .

Future Directions

The future directions for the use of “(S)-2-(Boc-amino)-4-methyl-4-pentenoic acid” and similar compounds lie in their potential applications in peptide synthesis . The ability to selectively protect and deprotect amino groups makes these compounds valuable tools in the creation of complex peptides .

properties

IUPAC Name

(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWOMLAFEJVSSA-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl (2RS)-2-tert-butoxycarbonylamino-4-methyl-4-pentenoate EXAMPLE 1.C, above (6.9 g, 26.9 mmol) in acetone (50 mL was added LiOH (108 mL of 1 N aqueous solution, 108 mmol). The clear solution was stirred at room temperature for 0.5 hour. Acetone was evaporated under reduced pressure, the pH of the resulting aqueous solution was then adjusted to 3 by addition of 1 N HCl and the aqueous layer was extracted with EA (3×50 mL). The organic layers were combined, washed with brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to give the desired acid as a pale yellow oil in quantitative yield.
Name
ethyl (2RS)-2-tert-butoxycarbonylamino-4-methyl-4-pentenoate
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reactant
Reaction Step One
Name
Quantity
108 mL
Type
reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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